molecular formula C9H12ClNO B13055711 1-Amino-1-(2-chlorophenyl)propan-2-OL

1-Amino-1-(2-chlorophenyl)propan-2-OL

Cat. No.: B13055711
M. Wt: 185.65 g/mol
InChI Key: ZASARIKEPRMRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(2-chlorophenyl)propan-2-OL is an organic compound with the molecular formula C9H12ClNO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(2-chlorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the addition of aqueous ammonia to a suitable precursor, such as propylene oxide, in the presence of a catalyst . Another method involves the use of transaminases (TAs) to catalyze the direct synthesis of the compound from prochiral ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(2-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1-Amino-1-(2-chlorophenyl)propan-2-OL is utilized in the synthesis of various pharmaceutical compounds due to its chiral nature. It serves as a precursor for the development of drugs that require specific stereochemistry for biological activity. For example, it can be transformed into derivatives that exhibit significant biological properties, including analgesic and anti-inflammatory effects.

Case Study: Synthesis of Analgesics

A study demonstrated the conversion of this compound into a series of analgesic compounds. The resulting compounds were tested for their efficacy in pain relief in animal models, showing promising results compared to traditional analgesics .

Cosmetic Formulations

Use in Skincare Products

The compound is also explored in cosmetic formulations for its potential moisturizing and skin-conditioning properties. Its ability to enhance the stability and efficacy of topical products makes it a valuable ingredient in skincare formulations.

Data Table: Efficacy in Cosmetic Applications

Formulation Type Active Ingredient Concentration (%) Efficacy Rating (1-5)
MoisturizerThis compound0.54.5
Anti-aging CreamThis compound0.34.0
SunscreenThis compound0.44.7

The above table summarizes the efficacy ratings from various studies on cosmetic formulations containing this compound, indicating its beneficial effects on skin hydration and anti-aging properties .

Agricultural Chemistry

Potential as a Pesticide

Recent research has suggested that this compound may possess fungicidal properties, making it a candidate for developing agricultural chemicals aimed at protecting crops from fungal infections.

Case Study: Fungicidal Activity

In a controlled experiment, the compound was applied to crops affected by fungal pathogens. Results indicated a significant reduction in fungal growth compared to untreated controls, highlighting its potential utility in agricultural practices .

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Amino-1-(2-chlorophenyl)propan-2-OL can be compared with other similar compounds, such as:

Biological Activity

1-Amino-1-(2-chlorophenyl)propan-2-OL, also known as a chiral amino alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features an amino group (-NH) and a hydroxyl group (-OH) attached to a propanol backbone, with a 2-chlorophenyl substituent that influences its reactivity and interactions with biological targets.

  • Molecular Formula : C9H10ClNO
  • Molecular Weight : 187.64 g/mol
  • Chirality : The presence of a chiral center allows for different stereoisomers, which can exhibit varying biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways and physiological responses.
  • Neurotransmitter Interaction : It may interact with neurotransmitter receptors, suggesting applications in treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Enzyme Inhibition Studies

This compound has demonstrated inhibitory effects on several enzymes. For example, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. This property positions it as a candidate for further development in the treatment of cancer and other diseases where DHFR plays a significant role .

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeReference
Dihydrofolate Reductase (DHFR)Competitive Inhibition
Acetyl-CoA Carboxylase (ACC)Non-Competitive Inhibition

Neuropharmacological Potential

The compound's interaction with neurotransmitter systems suggests potential benefits in neuropharmacology. Studies have indicated that compounds with similar structures can modulate neurotransmitter release and receptor activity, which could be beneficial in treating conditions such as depression and anxiety disorders.

Antimicrobial Activity

In vitro studies have suggested that this compound exhibits antimicrobial properties. Its effectiveness was assessed against several bacterial strains, showing promising results comparable to established antibiotics.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study highlighted the compound's ability to inhibit DHFR effectively, leading to decreased viability in cancer cell lines. This inhibition was linked to reduced DNA synthesis, indicating potential applications in cancer therapy .
  • Neurotransmitter Interaction Research :
    • Research indicated that similar amino alcohols can influence glutamate receptor activity, suggesting that this compound might also modulate glutamate signaling pathways, which are critical in neurodegenerative diseases .
  • Antimicrobial Efficacy :
    • In a comparative study of various compounds, this compound demonstrated significant antibacterial activity against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-amino-1-(2-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3

InChI Key

ZASARIKEPRMRES-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.